molecular formula C21H20O5 B3705400 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

Cat. No.: B3705400
M. Wt: 352.4 g/mol
InChI Key: ULLKFBQJYADEMN-UHFFFAOYSA-N
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Description

4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by:

  • Core structure: A 2H-chromen-2-one (coumarin) backbone with substitutions at the 4-, 7-, and 8-positions.
  • Key substituents: 4-position: Ethyl group. 7-position: 2-(3-Methoxyphenyl)-2-oxoethoxy group, introducing a ketone and ether linkage. 8-position: Methyl group.

Properties

IUPAC Name

4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-14-11-20(23)26-21-13(2)19(9-8-17(14)21)25-12-18(22)15-6-5-7-16(10-15)24-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLKFBQJYADEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-8-methyl-2H-chromen-2-one and 3-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 4-ethyl-8-methyl-2H-chromen-2-one with 3-methoxybenzaldehyde in the presence of a base like sodium hydroxide to form an intermediate.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxoethoxy group.

    Final Product Formation: The final step involves the esterification of the oxidized intermediate with ethyl iodide in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core and the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Pharmacology: It is investigated for its effects on various biochemical pathways and its potential as a therapeutic agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific optical and electronic properties.

    Biology: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name (CAS No.) Molecular Formula Substituents (Position) Molecular Weight Key Features
Target Compound C₂₁H₂₀O₆ 4-ethyl; 7-[2-(3-methoxyphenyl)-2-oxoethoxy]; 8-methyl 368.39 Unique oxoethoxy linkage with meta-methoxyphenyl group; moderate lipophilicity
7-[2-(4-Bromophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one (EVITACHEM) C₂₄H₁₇BrO₄ 4-phenyl; 7-[2-(4-bromophenyl)-2-oxoethoxy]; 8-methyl 473.30 Bromine substituent increases molecular weight and lipophilicity; electron-withdrawing effects
4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one C₂₆H₂₂O₅ 4-(4-methoxyphenyl); 7-[2-(4-methylphenyl)-2-oxoethoxy]; 8-methyl 414.46 Para-substituted phenyl groups alter electronic effects; methyl enhances steric bulk
3-Hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one C₂₇H₃₀O₆ 3-hexyl; 7-[2-(4-methoxyphenyl)-2-oxoethoxy]; 4,8-dimethyl 474.52 Hexyl chain increases hydrophobicity; para-methoxy group modifies electronic distribution
6-Chloro-7-((2-fluorobenzyl)oxy)-4-phenyl-2H-chromen-2-one (329704-11-2) C₂₂H₁₅ClFO₃ 4-phenyl; 6-chloro; 7-(2-fluorobenzyloxy) 399.81 Halogenated substituents (Cl, F) enhance lipophilicity and steric hindrance

Functional Group Impact on Properties

Oxoethoxy vs. Simple Ethers: The 2-oxoethoxy group in the target compound introduces a ketone, enabling hydrogen bonding and conjugation effects absent in analogs with simple ether linkages (e.g., 4-ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one ). Comparatively, halogenated ethers (e.g., 7-[2-(4-bromophenyl)-2-oxoethoxy] ) increase molecular weight and electron-withdrawing effects, altering reactivity profiles.

Substituent Position Effects :

  • Meta vs. Para Methoxy : The target compound’s 3-methoxyphenyl group (meta) creates distinct electronic effects compared to para-substituted analogs (e.g., 4-(4-methoxyphenyl) ). Meta substitution may reduce steric hindrance while modifying π-π stacking interactions.
  • Alkyl Chain Length : Derivatives with longer chains (e.g., 3-hexyl ) exhibit increased hydrophobicity, impacting solubility and membrane permeability.

Biological Activity Trends: Antimicrobial Potential: Halogenated derivatives (e.g., 6-chloro-7-(2-fluorobenzyloxy) ) show enhanced activity due to lipophilicity and electrophilic reactivity. Enzyme Inhibition: Oxoethoxy-linked compounds (e.g., target compound) may inhibit enzymes like cytochrome P450 or kinases via hydrogen bonding with the ketone group .

Biological Activity

4-Ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one, a compound belonging to the class of chromones, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC22H22O5
Molecular Weight366.407 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point553.5 ± 50.0 °C
LogP5.20

Antioxidant Activity

Research indicates that derivatives of chromones exhibit significant antioxidant properties. A study on related chromone compounds demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In vitro studies have indicated that it can inhibit the activity of lipoxygenase (LOX), an enzyme involved in the inflammatory process. Specifically, the inhibition of 5-LOX has been linked to reduced production of leukotrienes, which are mediators of inflammation .

Anticancer Properties

Preliminary studies suggest that this chromone derivative may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving Bcl-2 family proteins, which are critical regulators of cell death .

Case Studies

  • Antioxidant Efficacy : In a comparative study, several chromone derivatives were tested for their antioxidant capacity using DPPH and ABTS assays. The compound exhibited a high scavenging ability, comparable to standard antioxidants like ascorbic acid.
  • Inhibition of Enzymatic Activity : A study assessed the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that the compound could effectively inhibit these enzymes, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : By binding to active sites on enzymes like LOX and AChE, the compound reduces their activity, thereby modulating inflammatory responses and neurotransmitter levels.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

Q & A

Q. What experimental designs mitigate oxidative degradation during long-term stability studies?

  • Methodology : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT) or lyophilize the compound to reduce hydrolytic degradation. Protect light-sensitive groups by storing samples in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

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